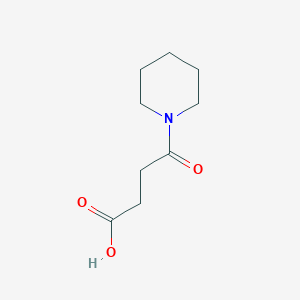

4-Oxo-4-piperidin-1-yl-butyric acid

描述

Contextualization within Piperidine (B6355638) Carboxylic Acid Chemistry

Piperidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents. nih.govarizona.edu The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent feature in many approved drugs. nih.govthieme-connect.com The incorporation of a carboxylic acid functional group onto a piperidine scaffold, as seen in piperidine carboxylic acids, further enhances the drug-like properties of these molecules. nih.gov This addition can modulate physicochemical characteristics such as solubility and lipophilicity, which are crucial for pharmacokinetic profiles. thieme-connect.com

The broader class of piperidine carboxylic acids has been explored for a wide range of biological activities. For instance, various derivatives have been synthesized and investigated as potent and selective antagonists for the N-methyl-D-aspartic acid (NMDA) receptor and as dual agonists for PPARα/γ. nih.govacs.org The specific positioning of the carboxylic acid group on the piperidine ring is a key determinant of the compound's biological activity and selectivity.

Significance as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug discovery. thieme-connect.com The piperidine ring is widely recognized as such a scaffold. nih.govarizona.edu Its conformational flexibility allows it to adopt various shapes, enabling it to interact with a diverse range of protein binding sites. thieme-connect.com

The introduction of substituents onto the piperidine ring can significantly influence its biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, have gained considerable interest due to their ability to form specific stereochemical interactions with biological targets, leading to enhanced potency and reduced off-target effects. thieme-connect.comresearchgate.net The combination of the piperidine core with a carboxylic acid moiety, as in 4-Oxo-4-piperidin-1-yl-butyric acid, provides a bifunctional platform that can be readily modified to generate libraries of compounds for high-throughput screening and lead optimization.

Overview of Research Trajectories for the Chemical Compound

Research involving this compound has primarily focused on its use as a chemical intermediate or linker in the synthesis of more elaborate molecules with specific biological activities. clearsynth.com Its structure allows for the attachment of various functional groups to both the piperidine nitrogen and the carboxylic acid terminus, facilitating the creation of diverse chemical libraries.

One notable area of research has been the development of novel anti-inflammatory and analgesic agents. For example, derivatives of a related compound, 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, have been synthesized and shown to possess significant biological activity. While not directly a derivative of the primary subject, this research highlights the utility of the 4-oxobutanoic acid moiety attached to a nitrogen-containing heterocycle in generating bioactive compounds.

Furthermore, derivatives of this compound have been investigated for their potential as S1P1 receptor agonists, which have applications in the treatment of autoimmune diseases. nih.gov In these studies, the 4-oxo-butanoic acid portion of the molecule serves as a key component for interacting with the target receptor. Research has also explored its use in creating compounds for other therapeutic areas, demonstrating the versatility of this chemical scaffold. chemicalbook.com

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4672-17-7 | scbt.comchemicalbook.com |

| Molecular Formula | C9H15NO3 | scbt.comnih.gov |

| Molecular Weight | 185.22 g/mol | scbt.com |

Research Findings on Derivatives

| Derivative Class | Research Focus | Key Findings |

| S1P1 Receptor Agonists | Autoimmune Diseases | Identification of potent and selective agonists with potential for therapeutic use. nih.gov |

| PPARα/γ Agonists | Metabolic Diseases | Design and synthesis of novel dual agonists based on a piperidine carboxylic acid scaffold. nih.gov |

| NMDA Receptor Antagonists | Neurological Disorders | Development of potent and selective antagonists with a short duration of action. acs.org |

属性

IUPAC Name |

4-oxo-4-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBUFGWVLVTFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355165 | |

| Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-17-7 | |

| Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-Oxo-4-piperidin-1-yl-butyric Acid

The construction of this compound can be approached from several distinct strategic directions, including building the side chain onto a pre-existing piperidine (B6355638) ring or, conversely, forming the piperidine ring as a key step in the synthetic sequence.

Butyric Acid Derivatization Routes

One of the most direct and common methods for the synthesis of this compound involves the acylation of piperidine with a derivative of succinic acid. Succinic acid is a four-carbon dicarboxylic acid, and its activated forms can readily react with the secondary amine of piperidine to form the desired amide bond.

A prime example of this strategy is the reaction between piperidine and succinic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperidine attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of the target compound. This method is efficient and often used for preparing similar structures. For instance, a similar approach involves the reaction of substituted piperazines with succinic anhydride to yield butanoic acid derivatives. researchgate.net

Ring-Closing and Formation Strategies

An alternative to derivatizing a pre-existing piperidine ring is to construct the ring itself during the synthesis. These methods, known as ring-closing or ring-formation strategies, are fundamental in heterocyclic chemistry and offer pathways to complex piperidine structures.

Key strategies for piperidine ring formation include:

Intramolecular Cyclization: These reactions involve forming a C-N or C-C bond within a linear precursor to create the cyclic piperidine structure. mdpi.com A variety of methods, such as radical-mediated amine cyclization, reductive hydroamination, and aminocyclization following bromination of a double bond, have been developed for this purpose. mdpi.comrsc.orgnih.gov For example, a lithiation-intramolecular cyclization sequence can be used to prepare substituted piperidines from N-Boc-(4-chlorobutyl)cinnamylamine. acs.org

Cycloaddition Reactions: The Diels-Alder reaction and its variants, such as the aza-Diels-Alder reaction, are powerful tools for constructing six-membered rings like piperidine. rsc.orgacs.org These reactions involve the [4+2] cycloaddition of a diene and a dienophile. In the aza-Diels-Alder reaction, an imine acts as the dienophile, directly incorporating the nitrogen atom into the newly formed ring. rsc.orgthieme-connect.com Intramolecular nitrone dipolar cycloadditions have also been effectively used to synthesize complex piperidine and indolizidine alkaloids. iupac.org

Multi-component Reaction Pathways for Analogues

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. MCRs are particularly valuable for generating libraries of structurally diverse molecules, including analogues of this compound. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. These reactions often allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Functional Group Interconversions and Derivatization from the Core Structure

Once the this compound core has been synthesized, its functional groups—the carboxylic acid and the N-acyl piperidine moiety—can be further modified to create a diverse range of derivatives.

Modifications at the Carboxylic Acid Moiety

The terminal carboxylic acid is a versatile functional group that can be readily converted into other functionalities, most notably amides and esters.

Amide Formation: The most common derivatization involves the coupling of the carboxylic acid with various primary or secondary amines to form amides. This reaction is typically facilitated by peptide coupling reagents. A study on the synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives demonstrated the successful coupling of the carboxylic acid with a range of amines using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as the coupling agent. researchgate.net Other standard coupling systems, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP), are also widely used for such transformations. nih.gov

Below is an interactive table showcasing examples of amide derivatives synthesized from a similar butanoic acid core structure. researchgate.net

| Amine Reactant | Resulting Amide Derivative |

| Furfurylamine | N-Furan-2-ylmethyl-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide |

| 3-Aminomethylpyridine | N-(Pyridin-3-ylmethyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide |

| Morpholine | 1-Morpholino-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione |

| Aniline | N-Phenyl-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide |

Transformations Involving the Piperidine Nitrogen

The piperidine nitrogen in the target molecule is part of an amide (specifically, a lactam derivative), which makes it significantly less nucleophilic and reactive than a typical secondary amine. Transformations directly involving this nitrogen atom are therefore limited under standard conditions.

However, the adjacent carbonyl group can be targeted for reactions. A key transformation is the reduction of the amide carbonyl . This would convert the N-acyl piperidine into a 4-(piperidin-1-yl)butanoic acid derivative containing a tertiary amine, fundamentally altering the electronic and structural properties of the molecule. While direct reduction of this specific compound is not widely reported, the reduction of N-acyl piperidones and related structures is a known transformation. For example, zinc in acetic acid has been used for the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones, demonstrating a method to modify the piperidine ring system while the N-acyl group is present. organic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the complete reduction of amides to amines.

Other potential transformations could involve reactions that proceed under harsher conditions or target the α-protons to the carbonyl group, though these are less common. The reactivity of the N-acyl group itself is generally low, serving primarily as a stable link between the piperidine and the butyric acid moieties.

Alterations to the Ketone Functionality

The ketone group in this compound is a prime site for a variety of chemical modifications, allowing for the introduction of new functional groups and stereocenters. Key transformations include reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing substituents, and olefination reactions to form carbon-carbon double bonds.

Reduction of the Ketone:

The reduction of the ketone to a hydroxyl group yields 4-hydroxy-4-(piperidin-1-yl)butanoic acid, introducing a chiral center. This transformation can be achieved using a range of reducing agents. While simple borohydride reagents like sodium borohydride (NaBH4) can accomplish this, more sophisticated methods are required for stereocontrol.

Reductive Amination:

Reductive amination offers a direct route to introduce a nitrogen-containing substituent at the 4-position of the piperidine ring. This one-pot reaction typically involves the formation of an iminium intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). This method is highly valuable for building molecular diversity and exploring structure-activity relationships.

Olefination Reactions:

Carbonyl olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, can be employed to convert the ketone into an alkene. These reactions provide a means to introduce exocyclic double bonds or to further elaborate the carbon skeleton of the molecule. The choice of reagent allows for control over the stereochemistry of the resulting double bond.

Asymmetric Synthesis and Chiral Resolution Techniques for Stereoisomers

The reduction of the ketone in this compound creates a stereocenter, leading to the formation of (R)- and (S)-enantiomers of 4-hydroxy-4-(piperidin-1-yl)butanoic acid. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis or separation crucial.

Enantioselective Catalysis in Synthesis

Enantioselective catalysis provides an elegant and efficient way to directly synthesize a specific enantiomer. This is often achieved through the use of chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Catalytic Asymmetric Hydrogenation:

The asymmetric hydrogenation of ketones is a powerful tool for producing chiral alcohols with high enantiomeric excess (ee). This is typically achieved using transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. For keto-acids similar to this compound, catalysts based on chiral diphosphine ligands like BINAP have shown high efficacy. The choice of catalyst, solvent, and reaction conditions can be fine-tuned to optimize both the yield and the enantioselectivity of the reduction.

Enzymatic Reduction:

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity. A wide range of commercially available KREDs can be screened to find an optimal enzyme for the reduction of this compound, potentially affording the desired enantiomer in very high ee.

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Ru-BINAP Complex | Prochiral Ketone | Chiral Alcohol | >95% | High |

| Iridium-Chiral Ligand | Prochiral Ketone | Chiral Alcohol | >90% | High |

| Ketoreductase (KRED) | Prochiral Ketone | Chiral Alcohol | >99% | Variable |

Interactive Data Table: Examples of Enantioselective Ketone Reduction

Diastereoselective Approaches

When additional stereocenters are present or introduced into the molecule, controlling the relative stereochemistry between them becomes important. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities.

Substrate-Controlled Diastereoselection:

In derivatives of this compound that already contain a stereocenter, this existing chirality can influence the stereochemical outcome of subsequent reactions. For example, if the piperidine ring is substituted, the steric hindrance or electronic properties of the substituent can direct an incoming reagent to attack the ketone from a specific face, leading to the preferential formation of one diastereomer.

Reagent-Controlled Diastereoselection:

Alternatively, chiral reagents or auxiliaries can be used to control the diastereoselectivity of a reaction. For instance, a chiral auxiliary can be temporarily attached to the carboxylic acid group of this compound. The chiral auxiliary then directs the stereochemical course of the ketone reduction, and is subsequently removed to yield the desired diastereomer of the product. This approach allows for the synthesis of specific diastereomers regardless of the inherent stereochemical biases of the substrate.

| Approach | Key Principle | Typical Diastereomeric Ratio (d.r.) |

| Substrate-Controlled | An existing stereocenter directs the approach of the reagent. | 5:1 to >20:1 |

| Reagent-Controlled | A chiral auxiliary or reagent dictates the stereochemical outcome. | 10:1 to >50:1 |

Interactive Data Table: Comparison of Diastereoselective Approaches

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Investigation of Structural Analogues and Homologues

The systematic investigation of structural analogues and homologues of 4-Oxo-4-piperidin-1-yl-butyric acid is crucial for understanding its pharmacological potential. While direct, comprehensive studies on this specific molecule are not extensively documented in publicly available research, principles can be extrapolated from research on similar compounds.

Homologation studies, which involve altering the length of the butyric acid chain, are also a key aspect of SAR. The length and flexibility of this chain can significantly influence how the molecule interacts with its biological target. Shortening or lengthening the chain by one or two methylene (B1212753) units can affect the orientation of the terminal carboxylic acid group, which is often a critical pharmacophore for interacting with target proteins.

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

Substitutions on the piperidine ring of this compound can profoundly influence its biological activity. The position, size, and electronic properties of these substituents are key determinants of the molecule's affinity and selectivity for its target.

For example, the introduction of methyl groups at the 2 and 6 positions of the piperidine ring, as seen in the analogue 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid, introduces steric hindrance. vulcanchem.com This steric bulk can influence the molecule's reactivity and how it fits into a binding pocket. vulcanchem.com In other classes of piperidine-containing compounds, substitutions at various positions have been shown to modulate activity. For instance, in a series of piperidine derivatives, substitutions at the 4-position were found to be critical for their biological effects.

The electronic nature of the substituent is also a significant factor. Electron-donating or electron-withdrawing groups can alter the basicity of the piperidine nitrogen, which may be involved in crucial ionic interactions with the biological target.

Table 1: Impact of Piperidine Ring Substitutions on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Substituent Position | Substituent Type | Predicted Impact on Activity | Rationale |

| 2,6-positions | Small alkyl (e.g., Methyl) | May decrease or increase activity depending on target | Introduces steric hindrance, potentially improving selectivity or causing unfavorable clashes. vulcanchem.com |

| 4-position | Phenyl | Potential for enhanced activity | Can introduce beneficial pi-stacking or hydrophobic interactions. |

| 4-position | Hydroxyl | May increase potency | Can form hydrogen bonds with the target. |

| 3-position | Fluoro | Can improve metabolic stability | The C-F bond is strong and can block sites of metabolism. |

Influence of Butyric Acid Chain Modifications on Target Interactions

Modifications to the butyric acid chain of this compound can significantly alter its interaction with biological targets. This chain acts as a linker, and its length, rigidity, and the presence of functional groups can dictate the molecule's pharmacological profile.

The carboxylic acid terminus is a key functional group, often involved in forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site. Esterification of this group to form a methyl ester, for example, would eliminate this interaction and likely reduce or abolish activity, though it could enhance cell permeability.

The ketone group at the 4-position of the butyric acid chain is another point for modification. Reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor, which could lead to different interactions with the target.

Furthermore, the flexibility of the butyric acid chain can be constrained by introducing double bonds or incorporating it into a ring system. Such modifications can lock the molecule into a more defined conformation, which may either be more or less favorable for binding, thus impacting potency and selectivity. In a related context, the replacement of a flexible chain with a more rigid structure was a key step in the development of certain bioactive compounds.

Design Principles for Enhanced Pharmacological Profiles

The design of new analogues of this compound with enhanced pharmacological profiles is guided by established medicinal chemistry principles. A primary goal is often to improve potency, selectivity, and pharmacokinetic properties.

One key principle is the concept of bioisosteric replacement. For instance, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid to modulate acidity and membrane permeability.

Another important strategy is the introduction of features that enhance binding affinity. This can be achieved by adding substituents to the piperidine ring or the butyric acid chain that can participate in additional favorable interactions with the target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, the incorporation of a phenyl group could lead to beneficial aromatic interactions.

Improving metabolic stability is also a critical design consideration. This can be achieved by blocking potential sites of metabolism, for instance, by introducing fluorine atoms at susceptible positions.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Enzyme Inhibition Mechanism Studies

Currently, there is no publicly available scientific literature that specifically details the inhibitory pathways of 4-Oxo-4-piperidin-1-yl-butyric acid on Dipeptidyl Peptidase-IV (DPP-IV).

There is no available research data to suggest that this compound directly modulates the activity of kynureninase or kynurenine-3-hydroxylase.

Investigations into the broader biological activities of this compound and its derivatives have identified several other potential enzymatic and receptor targets. These findings primarily originate from patent applications for various therapeutic areas.

A derivative of the compound, specifically an amino acid derivative of this compound, has been identified as an inhibitor of coagulation Factor XIa . This suggests a potential role in the modulation of the blood coagulation cascade google.com.

Furthermore, this compound has been listed as a component of thiazole (B1198619) derivatives that function as vitronectin receptor antagonists . This indicates a possible mechanism of action related to cell adhesion and signaling pathways mediated by vitronectin receptors googleapis.com.

In the context of metabolic disorders, a derivative, this compound 4-tert-butyl-cyclohexyl ester, has been mentioned in patents related to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The inhibition of this enzyme is a therapeutic strategy for managing glucocorticoid levels google.comgoogle.com.

| Enzymatic/Receptor Target | Compound Form | Potential Therapeutic Relevance |

| Coagulation Factor XIa | Amino acid derivative of this compound | Thrombosis and related vascular diseases google.com |

| Vitronectin Receptor | This compound (as part of a thiazole derivative) | Cancer, osteoporosis, retinopathy, and other conditions involving cell adhesion googleapis.com |

| 11β-HSD1 | This compound 4-tert-butyl-cyclohexyl ester | Metabolic disorders google.comgoogle.com |

Receptor Ligand Binding and Allosteric Modulation Studies

No scientific studies have been found that elucidate any allosteric agonism of this compound at the Muscarinic M1 receptor.

There is no available research detailing the interactions of this compound with neurotransmitter systems, including serotonin (B10506) receptors.

Characterization of Binding Kinetics and Dynamics

No studies specifically investigating the binding kinetics and dynamics of this compound have been identified. Research on analogous compounds is necessary to provide a foundational understanding of how this molecule might interact with biological targets.

Cellular and Subcellular Mechanism of Action Profiling

Direct profiling of the cellular and subcellular mechanism of action for this compound is not present in the current body of scientific research.

There is no available data on the perturbation of intracellular signaling pathways by this compound. However, patents for derivatives suggest potential areas of activity. For instance, an ester derivative, This compound 4-tert-butyl-cyclohexyl ester , is mentioned in patents as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). google.comgoogle.com Inhibition of this enzyme would decrease intracellular concentrations of active glucocorticoids, suggesting a potential interaction with the glucocorticoid signaling pathway.

Another related but more complex derivative, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(piperidin-1-yl)butyric acid , was synthesized as part of a series of compounds intended to act as inhibitors of coagulation factor XIa. google.com This implies that derivatives of this compound could potentially interfere with the intrinsic coagulation cascade. google.com

No studies have been published that conduct or report on receptor internalization and trafficking assays specifically for this compound.

There is currently no information available regarding the modulation of gene expression or proteomic changes induced by this compound.

Computational Chemistry and in Silico Modeling for Research Advancement

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Oxo-4-piperidin-1-yl-butyric acid, this technique is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy.

While specific molecular docking studies on this compound are not extensively documented in publicly available research, the principles of this technique can be illustrated through hypothetical docking against a relevant biological target. For instance, considering its structural motifs, which are present in various enzyme inhibitors, one could hypothesize its interaction with an enzyme like a kinase or a protease. The succinic acid moiety, a related structural feature, has been explored in docking studies against targets like HIV-1 reverse transcriptase. wjpps.com

The docking process would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and the amino acid residues of the target protein. For example, the carbonyl oxygen and the carboxylic acid group of the compound are potential hydrogen bond donors and acceptors, while the piperidine (B6355638) ring can engage in hydrophobic interactions. A lower binding energy score typically indicates a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -8.2 | ASP145, LYS72 | Hydrogen Bond, Electrostatic |

| Protease B | -7.5 | VAL12, ILE125 | Hydrophobic |

| GPCR C | -9.1 | SER203, ASN110 | Hydrogen Bond |

Note: The data in this table is for illustrative purposes only and does not represent published experimental results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the compound's behavior. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its complex with a target protein.

An MD simulation would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and applying the principles of classical mechanics to observe its dynamic behavior. This allows for the analysis of conformational changes in both the ligand and the protein upon binding. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of specific regions. For piperidine derivatives, MD simulations have been used to identify crucial amino acid residues involved in binding. rsc.org

For this compound, MD simulations could reveal how the piperidine ring and the butyric acid chain orient themselves within the binding pocket over time, and whether water molecules play a role in mediating the interaction. This information is crucial for understanding the true nature of the binding and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would be valuable if a series of its derivatives with varying biological activities were synthesized.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. A statistical model is then developed to correlate these descriptors with the observed biological activity. Studies on various piperidine derivatives have successfully used QSAR to predict their toxicity and inhibitory activities. nih.govnih.govtandfonline.com

A QSAR model for derivatives of this compound could predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules. For example, a model might reveal that increasing the hydrophobicity of a particular part of the molecule leads to higher activity, or that a specific electronic feature is crucial for its biological effect.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| Compound 1 | 199.24 | 0.8 | 66.4 | 10.5 |

| Compound 2 | 213.27 | 1.2 | 66.4 | 8.2 |

| Compound 3 | 198.22 | 0.9 | 75.6 | 12.1 |

Note: The data in this table is for illustrative purposes only and does not represent published experimental results.

De Novo Drug Design and Virtual Screening Applications

De novo drug design and virtual screening are powerful computational tools for discovering novel drug candidates. De novo design involves creating new molecular structures from scratch, often by piecing together molecular fragments within the binding site of a target protein. Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific target.

If a biological target for this compound is identified, its structure can be used as a starting point for both of these approaches. In de novo design, the compound could be "grown" or modified within the target's active site to optimize its interactions and improve its binding affinity. In virtual screening, libraries containing millions of compounds can be screened to find molecules with similar properties to this compound or that are predicted to bind to the same target. Research on piperidine derivatives has utilized fragment-based QSAR and combinatorial library design, which are related to these techniques. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, these calculations can be used to determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and charge distribution.

This information is valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. For instance, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the sites most likely to be involved in chemical reactions or charge-transfer interactions. Studies on piperidine derivatives have used quantum chemical methods to analyze their reactivity and thermodynamic stability. chemjournal.kz The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions.

Applications in Pharmaceutical and Biomedical Research

Role as a Precursor or Intermediate in Complex API Synthesis

4-Oxo-4-piperidin-1-yl-butyric acid and its structural analogs serve as crucial intermediates in the synthesis of a variety of complex pharmaceutical compounds. The presence of a carboxylic acid group and a ketone within a piperidine-containing structure allows for diverse chemical modifications, making it a valuable starting material for drug development.

One notable area of application is in the synthesis of compounds with analgesic and anti-inflammatory properties. For instance, derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid have been synthesized and evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These compounds have shown promising results in pre-clinical studies, suggesting their potential to be developed into new pain management therapies. researchgate.net

Furthermore, while not a direct precursor, the core structure of this compound is conceptually related to key intermediates in the synthesis of modern blockbuster drugs. A prominent example is Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Sitagliptin involves a complex chiral β-amino acid derivative, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro sigmaaldrich.comnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine. nih.govresearchgate.netnih.gov The "4-oxo-butyric acid" portion of this molecule is a critical component that contributes to its biological activity. The established synthetic routes to Sitagliptin, including asymmetric hydrogenation and resolution techniques, underscore the importance of this type of chemical scaffold in producing enantiomerically pure and highly effective pharmaceuticals. nih.govgoogle.comgoogle.com

The versatility of the 4-oxo-butyric acid motif is further demonstrated in the development of other therapeutic agents. For example, a structurally related compound, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), has been investigated as a potential anti-cancer agent, showing efficacy in lung cancer models. nih.gov

Exploration of Therapeutic Potential in Neurological Disorders

While direct research on this compound in neurological disorders is limited, extensive studies on a closely related compound, 4-phenylbutyric acid (4-PBA), and other butyrate (B1204436) derivatives have revealed significant therapeutic potential across a spectrum of neurological conditions. These findings suggest that the butyric acid moiety is a key pharmacophore and that this compound may hold similar promise.

Alzheimer's Disease and Dementia Research

Research has highlighted the potential of 4-phenylbutyric acid (4-PBA) in the context of Alzheimer's disease. Studies have shown that 4-PBA can mitigate the proteotoxicity of amyloid-β (Aβ), a hallmark of Alzheimer's, by acting as a chemical chaperone and potentially inhibiting histone deacetylases (HDACs). bldpharm.com In a model using the nematode Caenorhabditis elegans, 4-PBA treatment led to improved motility and a significant reduction in Aβ aggregation. bldpharm.com Furthermore, in cellular models of familial Alzheimer's disease, 4-PBA has demonstrated protective effects by reducing the oxidation of DJ-1, modulating p53 expression, and enhancing acetylcholine-induced calcium influx. nih.gov These findings underscore the neuroprotective potential of butyrate derivatives in neurodegenerative diseases characterized by protein aggregation.

Epilepsy and Seizure Control Investigations

In the field of epilepsy research, derivatives containing the 4-oxo-piperidine structure have been explored for their anticonvulsant properties. For example, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (B6355638) has shown the ability to suppress seizure-like events in juvenile rat hippocampal slices, suggesting the involvement of metabotropic glutamate (B1630785) receptors in its mechanism of action. nih.gov

More directly related to the butyric acid component, 4-phenylbutyric acid has been shown to restore the function of the GABA transporter GAT-1 (encoded by the SLC6A1 gene), which is often impaired in certain genetic epilepsy syndromes. researchgate.net In both cell and mouse models bearing SLC6A1 patient variants, 4-PBA treatment increased GABA uptake and suppressed seizure activity. researchgate.net This suggests that butyrate derivatives could be a therapeutic strategy for certain forms of epilepsy by enhancing GABAergic neurotransmission. Additionally, other related compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have demonstrated neuroprotective effects in pentylenetetrazole (PTZ)-induced seizure models, possibly through modulation of the GABA-A receptor pathway. google.com

Parkinson's Disease and Movement Disorder Studies

The gut-brain axis and the role of gut microbiota-derived short-chain fatty acids (SCFAs), such as butyrate, have become a significant area of research in Parkinson's disease. A reduction in butyrate-producing bacteria and lower levels of butyrate have been observed in individuals with Parkinson's disease. researchgate.netalfa-chemistry.com Butyrate plays a crucial role in maintaining intestinal barrier function and modulating inflammation, both of which are implicated in the pathogenesis of Parkinson's. researchgate.net

Preclinical studies have shown that restoring butyrate levels can have beneficial effects on both motor and non-motor symptoms of the disease. alfa-chemistry.com Furthermore, monoamine oxidase (MAO) inhibitors are a key therapeutic strategy in Parkinson's disease, and research into novel MAO inhibitors has included derivatives of 1,2,4-oxadiazin-5(6H)-one, which have shown promise as potent MAO-B inhibitors. oakwoodchemical.com The structural components of these inhibitors share some features with this compound, suggesting a potential avenue for future drug design.

Research into Metabolic Disorder Management

The structural scaffold of this compound is highly relevant to the development of treatments for metabolic disorders, most notably type 2 diabetes mellitus.

Type II Diabetes Mellitus Research

As previously mentioned, the synthesis of the highly successful anti-diabetic drug Sitagliptin relies on a key intermediate that is structurally analogous to this compound. google.com Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control. nih.gov

Obesity and Energy Homeostasis Studies

No dedicated studies were identified that investigate the effects of this compound on obesity or its role in regulating energy homeostasis. Research in this area for related compounds, such as butyrate, has shown effects on gut-derived neuropeptides and food intake in animal models, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Investigation in Inflammatory and Infectious Disease Contexts

While patents mention the broader class of compounds containing the this compound moiety in the context of anti-inflammatory and anti-infective applications, specific research detailing its direct impact on inflammatory pathways or its efficacy as an antimicrobial agent is not available.

Anti-inflammatory Response Modulation

There is no direct evidence from preclinical or clinical studies to characterize the specific modulatory effects of this compound on anti-inflammatory responses.

Antimicrobial Agent Development

The potential of this compound as a standalone antimicrobial agent has not been a subject of focused investigation in the reviewed literature.

Pharmacological Characterization in Pre-clinical Models

Detailed pharmacological characterization of this compound in pre-clinical models for the specified therapeutic areas is not documented in the available scientific literature. The existing patent literature alludes to its incorporation into larger molecules with biological activity, but does not provide standalone data for this specific compound.

Analytical Methodologies and Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthesized compounds like 4-Oxo-4-piperidin-1-yl-butyric acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula.

In the analysis of this compound, an exact mass measurement of the protonated molecule [M+H]⁺ would be compared against the theoretical calculated mass. This confirmation provides strong evidence for the compound's identity. Furthermore, fragmentation patterns (MS/MS) can be analyzed to corroborate the proposed structure, showing the loss of specific fragments like the carboxylic acid group or parts of the piperidine (B6355638) ring.

| Parameter | Value for this compound | Source |

| Molecular Formula | C₉H₁₅NO₃ | oakwoodchemical.comnih.gov |

| Molecular Weight (Monoisotopic) | 185.1052 u | Calculated |

| Theoretical [M+H]⁺ | 186.1125 u | Calculated |

| Theoretical [M+Na]⁺ | 208.0944 u | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the piperidine ring, which are often complex due to their conformational arrangement, and the two methylene (B1212753) groups of the butyric acid chain. The carboxylic acid proton would appear as a broad singlet.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the carboxyl carbon, and the unique carbons of the piperidine ring and the butyric acid chain.

Purity is assessed by the absence of unassignable peaks in the spectra. The integration of proton signals can also provide quantitative information about the relative number of protons, further confirming the structure.

| Hypothetical NMR Data | ¹H Chemical Shift (ppm, δ) | ¹³C Chemical Shift (ppm, δ) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | ~178 |

| Ketone (-C=O) | - | ~208 |

| CH₂ adjacent to C=O | 2.8 - 3.0 (t, 2H) | ~35 |

| CH₂ adjacent to COOH | 2.5 - 2.7 (t, 2H) | ~29 |

| Piperidine N-CH₂ (axial/equatorial) | 3.3 - 3.6 (m, 4H) | ~42, ~46 |

| Piperidine C-CH₂-C | 1.5 - 1.7 (m, 6H) | ~24, ~25, ~26 |

Chromatographic Separations (HPLC, GC, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for both assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the final compound with high accuracy. chemimpex.com The compound is passed through a column under high pressure, and its retention time is measured. Purity is calculated by integrating the area of the product peak relative to the total area of all peaks. A purity of greater than 98% is often required for research applications. chemimpex.com

Gas Chromatography (GC): Due to the carboxylic acid group, this compound has low volatility and may be thermally labile, making direct analysis by GC challenging. However, derivatization, for instance by converting the carboxylic acid to a more volatile methyl ester, would allow for GC analysis to assess purity or detect volatile impurities.

| Technique | Primary Use | Key Information Provided |

| TLC | Reaction Monitoring | Qualitative assessment of reaction completion. |

| HPLC | Purity Assessment | Quantitative purity value (e.g., % purity by area). chemimpex.com |

| GC | Purity of Volatile Derivatives | Separation and quantification of derivatized compound and volatile impurities. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure and provide detailed information not available from other methods.

This analysis would reveal:

Connectivity: The exact bonding arrangement of all atoms.

Conformation: The specific chair or boat conformation of the piperidine ring and the torsion angles of the butyric acid chain in the solid state.

Intermolecular Interactions: How the molecules pack in the crystal lattice, including details of hydrogen bonding involving the carboxylic acid group.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

| Data Obtainable from X-ray Crystallography | Significance |

| Bond Lengths and Angles | Confirms the geometric parameters of the molecule. |

| Torsional Angles | Defines the 3D shape and conformation. |

| Unit Cell Dimensions | Describes the crystalline packing arrangement. |

| Hydrogen Bonding Network | Elucidates key intermolecular forces governing the solid state. |

Spectrophotometric and Fluorimetric Assays for Biological Activity Quantification

Should this compound be investigated for biological activity, such as enzyme inhibition or receptor binding, spectrophotometric and fluorimetric assays would be employed for quantification. These methods rely on measuring changes in light absorbance or fluorescence intensity to determine the compound's effect on a biological system.

Spectrophotometric Assays: These assays often involve a reaction that produces a colored product. The concentration of this product, and thus the rate of the reaction, can be measured over time using a spectrophotometer. The inhibitory effect of the compound would be determined by a decrease in the rate of color formation.

Fluorimetric Assays: These assays are typically more sensitive than spectrophotometric methods and are used when the product of a biological reaction is fluorescent or can be tagged with a fluorescent molecule. The activity is quantified by measuring the change in fluorescence intensity.

The specific design of such an assay would depend entirely on the biological target being investigated. For example, if the compound were an inhibitor of a dehydrogenase enzyme, the assay could monitor the change in absorbance at 340 nm corresponding to the consumption of the cofactor NADH.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Sustainability

The chemical synthesis of piperidine-containing compounds is a cornerstone of the pharmaceutical industry. mdpi.com However, traditional synthetic methods often rely on harsh reagents, multi-step processes, and generate significant chemical waste, prompting a shift towards more environmentally benign and economically viable approaches. nih.gov

Recent advancements in green chemistry offer promising avenues for the sustainable synthesis of piperidine (B6355638) derivatives. nih.govrsc.org These methods prioritize the use of renewable starting materials, atom economy, and the reduction of hazardous byproducts. For instance, researchers have explored the use of water as a solvent and the development of catalytic systems that operate under milder conditions. nih.gov A notable development is the two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis, which simplifies the synthesis of complex piperidines and reduces the reliance on expensive and toxic heavy metals like palladium. news-medical.net Such innovative strategies not only enhance the efficiency and cost-effectiveness of synthesis but also align with the growing demand for sustainable practices in pharmaceutical manufacturing. news-medical.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Piperidine Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Starting Materials | Often petroleum-based | Increasingly from renewable biomass |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free conditions |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts, earth-abundant metal catalysts |

| Reaction Steps | Often multi-step with protection/deprotection | Fewer steps, one-pot reactions |

| Waste Generation | High | Minimized |

| Energy Consumption | Often high temperature and pressure | Milder reaction conditions |

Exploration of Multi-target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. The 4-oxo-4-piperidin-1-yl-butyric acid scaffold is well-suited for the design of MTDLs due to its modular nature, allowing for the incorporation of different pharmacophores to interact with various receptors or enzymes. nih.govacs.org

For example, in the context of Alzheimer's disease, derivatives of the piperidine scaffold have been designed to concurrently inhibit acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes involved in the disease's pathology. nih.gov Furthermore, research has shown that piperine, a natural piperidine alkaloid, can be used as a starting point for developing MTDLs that also target the aggregation of amyloid-beta peptides. nih.govacs.org This polypharmacological approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Advanced Imaging Techniques for In Vivo Target Engagement

Understanding how a drug candidate interacts with its intended target within a living organism is crucial for its development. Advanced imaging techniques, such as Positron Emission Tomography (PET), provide a non-invasive window into these molecular interactions. By radiolabeling derivatives of this compound with positron-emitting isotopes like fluorine-18, researchers can visualize and quantify the binding of these compounds to their targets in real-time. nih.gov

This approach has been successfully applied to develop imaging agents for the sigma-1 receptor, a protein implicated in various neurological and psychiatric disorders. nih.gov The development of such radiotracers allows for the confirmation of target engagement, optimization of dosing regimens, and patient stratification in clinical trials. Furthermore, the conjugation of an albumin-binding moiety like 4-(p-iodophenyl)butyric acid to radioligands can extend their blood half-life, enhancing their utility for both imaging and radionuclide therapy. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of the biological system's response to a chemical entity. nih.gov Integrating these technologies into the study of this compound derivatives can elucidate their mechanisms of action, identify potential off-target effects, and discover novel biomarkers of efficacy and toxicity.

For instance, proteomics can be used to identify the protein interaction partners of a drug candidate, while metabolomics can reveal its impact on cellular metabolic pathways. nih.gov This systems-level understanding is critical for a comprehensive evaluation of a compound's pharmacological profile and for predicting its clinical effects. By combining omics data with traditional pharmacological studies, researchers can build more accurate models of drug action and make more informed decisions during the drug development process.

Challenges and Opportunities in Drug Discovery from this compound Scaffolds

Despite its potential, the development of drugs based on the this compound scaffold is not without its challenges. These include optimizing the pharmacokinetic properties of derivatives to ensure adequate absorption, distribution, metabolism, and excretion (ADME). The introduction of chiral centers in substituted piperidines also necessitates stereoselective synthesis and evaluation of the pharmacological activity of individual enantiomers. thieme-connect.com

However, these challenges are outweighed by the significant opportunities this scaffold presents. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications, including as anticancer, antiviral, and antipsychotic agents. arizona.eduresearchgate.net The chemical tractability of the this compound core allows for the creation of large and diverse chemical libraries for high-throughput screening. Recent breakthroughs in synthetic methodology, such as modular approaches to piperidine synthesis, are further expanding the accessible chemical space for drug discovery. news-medical.net The continued exploration of this versatile scaffold is likely to yield novel drug candidates for a wide range of diseases in the years to come.

常见问题

Q. What are the recommended synthetic routes for 4-Oxo-4-piperidin-1-yl-butyric acid in laboratory settings?

The synthesis typically involves condensation reactions between piperidine derivatives and keto-acid precursors. For example, reacting 4-oxopiperidine with a suitable butyric acid derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the target compound. Purification steps such as recrystallization or column chromatography are critical to achieve high purity (>95%). Reaction conditions (temperature, solvent choice, and catalyst) must be optimized to minimize side products .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

Analytical characterization should include:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data to confirm functional groups (e.g., ketone at ~208 ppm in C NMR).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 210–260 nm) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 200.1) and fragmentation patterns. Cross-validation with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm) is recommended .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate chemical waste and follow institutional guidelines for hazardous organic compounds. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., skin/eye irritation) and emergency procedures .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : The keto-enol equilibrium in the piperidinone ring can lead to unexpected peaks. Computational modeling (e.g., density functional theory, DFT) can predict dominant tautomers .

- Impurities : Use preparative HPLC or fractional crystallization to isolate pure fractions and re-analyze.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening. Cross-reference with X-ray crystallography (e.g., SHELXL refinement) for definitive structural confirmation .

Q. What experimental design considerations are critical for studying the reactivity of this compound under varying conditions?

- pH Sensitivity : The compound’s keto group may undergo hydrolysis in acidic/basic media. Monitor reaction progress via in-situ IR or pH-stat titration.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitution reactions.

- Temperature Control : Use cryogenic setups (-78°C) for kinetically controlled reactions to prevent thermal degradation. Include control experiments (e.g., blank runs without catalyst) to distinguish catalytic vs. stoichiometric pathways .

Q. Which computational methods are employed to predict the physicochemical properties of this compound?

- Molecular Dynamics (MD) Simulations : Assess solubility parameters and diffusion coefficients in aqueous/organic matrices.

- Quantum Mechanical Calculations : Predict pKa (acid dissociation constant) using COSMO-RS or DFT-based methods.

- ADMET Profiling : Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and metabolic stability for drug development applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。